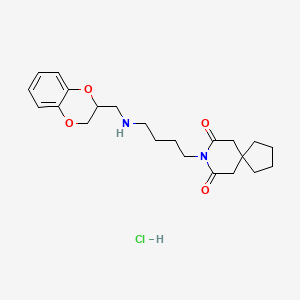

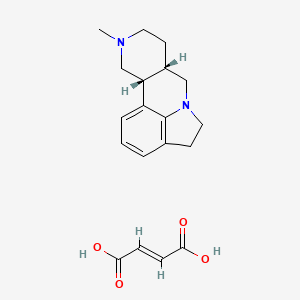

(Z)-FeCP-oxindole

Übersicht

Beschreibung

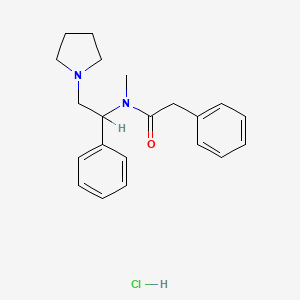

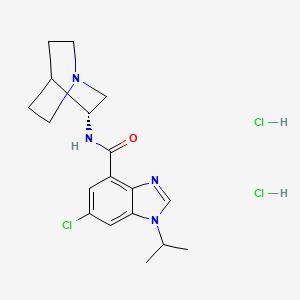

Selective inhibitor of human vascular endothelial cell growth factor receptor 2 (VEGFR-2) (IC50 = 220 nM). Displays anticancer activity (IC50< 1 μM against B16 murine melanoma lines). Does not significantly inhibit VEGFR1 or PDGFRa or b at a concentration of 10μM.

Wissenschaftliche Forschungsanwendungen

Synthesis and Electrochemical Studies

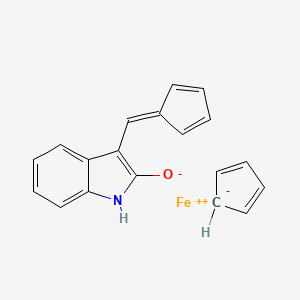

- Synthesis and Anticancer Activity : A series of (Z)-ferrocenyl oxindoles demonstrated promising anticancer activity, particularly against human breast cancer cells. The most potent Z isomers displayed significant potential for cancer therapy development (Silva et al., 2010).

Environmental and Remediation Studies

- Remediation Systems Efficiency : The efficiency of Fe0 for water remediation was significantly affected by the presence, amount, and age of iron corrosion products (FeCPs), impacting the removal efficiency of contaminants in Fe0/H2O systems (Touomo-Wouafo et al., 2018).

- Electrochemical Monitoring in Fe0/H2O Systems : The removal process of metal ions using Fe0 was monitored electrochemically. The study provided insights into the mutual interference of cations and the role of FeCPs in the removal process (Touomo-Wouafo et al., 2020).

Material Science and Chemistry

- Molecule-Based Magnets : Research on hybrid organometallic-inorganic layered magnets, including those formed by bimetallic oxalate-based layers separated by layers of organometallic cations, showed novel examples of magnetic materials with specific ordering temperatures (Coronado et al., 2001).

- Mn(V)-oxo Complex Synthesis : A high-spin Mn(V)-oxo complex was prepared from an oxomanganese(III) complex, providing insights into biological and synthetic processes involving oxomanganese species (Taguchi et al., 2012).

- Iron-Catalyzed Oxidative Carboacylation : A new oxidative tandem route to assemble 3-(2-oxoethyl)indolin-2-ones from N-arylacrylamides and alcohols using iron catalysts was established, important for oxindole synthesis (Ouyang et al., 2014).

- Cyclization of o-alkynylaryl Isocyanates : Research on the cyclization of o-(arylethynyl)aryl isocyanates led to the formation of 3-(arylchloromethylene)oxindoles, useful for further chemical transformations (Cantagrel et al., 2009).

- Bioorganometallic Kinase Inhibitors : A series of oxindole-containing ferrocenes were synthesized and tested for kinase inhibition, showing activities against specific isoforms and providing insights for drug discovery (Amin et al., 2013).

Medical and Pharmaceutical Research

- Biological Activities of Oxindole Derivatives : Oxindole derivatives exhibit a range of pharmacological implications, including anticancer, antimicrobial, and antiviral activities. The versatility of oxindole in medicinal chemistry was highlighted in this comprehensive review (Khetmalis et al., 2021).

Other Applications

- Heterobimetallic Complexes with Cu-Fe and Zn-Fe Bonds : The study synthesized heterobimetallic complexes, providing insights into metal-metal cooperativity and applications in catalysis (Jayarathne et al., 2013).

- Sonodynamic-Chemo Effects on Tumors : A metal-organic nanosonosensitizer was developed for noninvasive treatment of deep-seated tumors, showcasing the potential of FeCPs in medical applications (Xu et al., 2020).

Eigenschaften

IUPAC Name |

cyclopenta-1,3-diene;3-(cyclopenta-2,4-dien-1-ylidenemethyl)-1H-indol-2-olate;iron(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO.C5H5.Fe/c16-14-12(9-10-5-1-2-6-10)11-7-3-4-8-13(11)15-14;1-2-4-5-3-1;/h1-9,15-16H;1-5H;/q;-1;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGBTDOTYGXLBK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH-]1C=CC=C1.C1=CC=C2C(=C1)C(=C(N2)[O-])C=C3C=CC=C3.[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FeNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-FeCP-oxindole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.